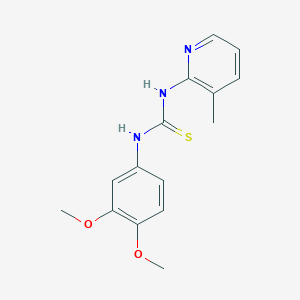
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione
Overview
Description
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as Isatin, is a heterocyclic organic compound. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. Isatin is a versatile molecule that can be synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives is complex and varies depending on the specific derivative and the biological activity being studied. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to interact with various biological targets, including enzymes, receptors, and DNA. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biochemical and physiological effects. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to inhibit the activity of various enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to modulate the activity of various receptors, including GABA and serotonin receptors. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to exhibit antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have several advantages for lab experiments. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives are relatively easy to synthesize and can be modified to exhibit specific biological activities. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives are also stable and can be stored for long periods of time. However, 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives also have some limitations for lab experiments. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives can be toxic at high concentrations and can exhibit non-specific biological activities.
Future Directions
There are several future directions for research on 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives. One direction is to develop 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with specific biological activities for the treatment of various diseases. Another direction is to study the mechanism of action of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives in more detail to better understand their biological activities. Additionally, future research could focus on developing new synthesis methods for 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives to improve their efficiency and yield. Finally, future research could focus on developing 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives that are more selective and less toxic.
Conclusion:
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione is a versatile molecule that has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biological activities and have several advantages for lab experiments. However, 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives also have some limitations, and future research could focus on developing 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with specific biological activities, improving synthesis methods, and reducing toxicity.
Scientific Research Applications
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biological activities, including anticancer, antiviral, antifungal, and antimicrobial activities. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to exhibit anti-inflammatory, analgesic, and antidepressant activities.
properties
IUPAC Name |
2-(1-acetylindol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11(20)19-10-13(12-6-4-5-7-14(12)19)17-15(21)8-18(2,3)9-16(17)22/h4-7,10,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHOMCTVUXTSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3C(=O)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
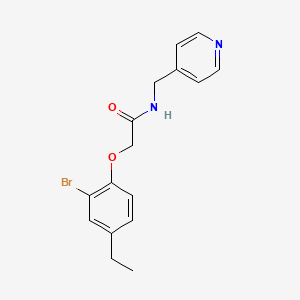

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)
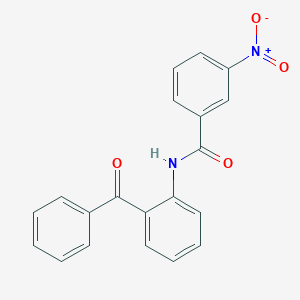
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)
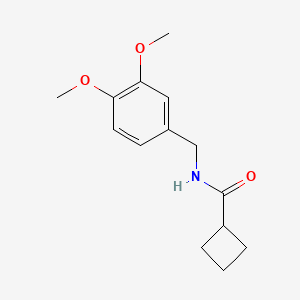
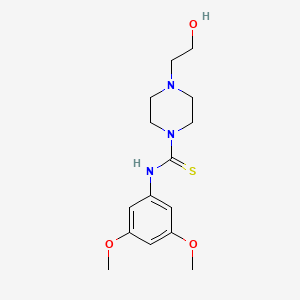
![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
